(R)-1-Boc-2-azetidinemethanol
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Overview
Description
®-1-Boc-2-azetidinemethanol is a chiral compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group attached to the second carbon atom of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-azetidinemethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Boc Protecting Group: The nitrogen atom of the azetidine ring is protected using the tert-butoxycarbonyl (Boc) group. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced at the second carbon atom of the azetidine ring. This can be achieved through various methods, including nucleophilic addition reactions.
Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-2-azetidinemethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-2-azetidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
®-1-Boc-2-azetidinemethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-azetidinemethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include binding to the active site of enzymes, altering their conformation, and affecting their catalytic activity.
Comparison with Similar Compounds
(S)-1-Boc-2-azetidinemethanol: The enantiomer of ®-1-Boc-2-azetidinemethanol, which may have different biological activities.
1-Boc-3-azetidinemethanol: A structural isomer with the hydroxymethyl group attached to the third carbon atom.
1-Boc-2-azetidinecarboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: ®-1-Boc-2-azetidinemethanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRUXUKRGUFEKC-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454228 |
Source
|
Record name | (R)-1-Boc-2-azetidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161511-90-6 |
Source
|
Record name | (R)-1-Boc-2-azetidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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